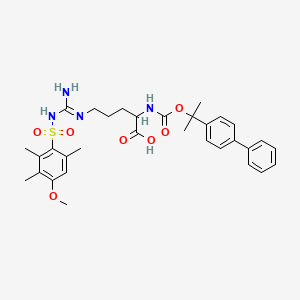
Bpoc-Arg(Mtr)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bpoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, where the arginine side chain is protected by the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions involving the arginine side chain during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-Arg(Mtr)-OH typically involves the protection of the arginine side chain with the Mtr group This is achieved through a series of chemical reactions that introduce the Mtr group onto the arginine molecule
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale chemical reactors to produce the compound in bulk. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bpoc-Arg(Mtr)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Mtr group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers to yield the free arginine.
Coupling Reactions: The protected arginine can be coupled with other amino acids or peptides using standard peptide coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: TFA, phenol, and scavengers such as water or triisopropylsilane are commonly used for deprotection reactions.
Coupling: HBTU, DIC, and base such as DIPEA are used for coupling reactions.
Major Products Formed
Deprotection: Free arginine is obtained after the removal of the Mtr group.
Coupling: Peptides containing arginine residues are formed through coupling reactions.
Aplicaciones Científicas De Investigación
Bpoc-Arg(Mtr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions by incorporating arginine residues into peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The primary function of Bpoc-Arg(Mtr)-OH is to protect the arginine side chain during peptide synthesis. The Mtr group prevents unwanted side reactions involving the guanidinium group of arginine, ensuring the integrity of the peptide chain. The Mtr group can be selectively removed under acidic conditions, allowing for the controlled release of the free arginine residue.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Pmc)-OH: Another protected form of arginine where the side chain is protected by the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group.
Fmoc-Arg(Pbf)-OH: A protected form of arginine with the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group.
Uniqueness
Bpoc-Arg(Mtr)-OH is unique due to the specific properties of the Mtr group, which provides effective protection of the arginine side chain while being easily removable under mild acidic conditions. This makes it particularly useful in the synthesis of peptides that require the incorporation of arginine residues without compromising the overall yield and purity of the final product.
Propiedades
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQNQFCUUSBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
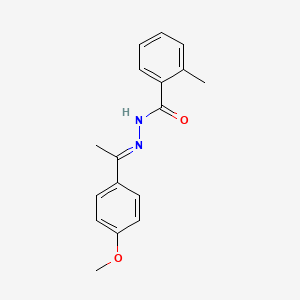
![4-Amino-N-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B14797101.png)

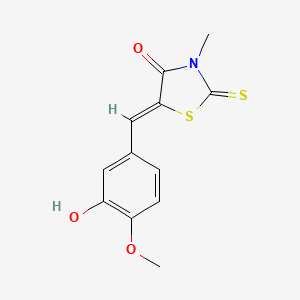
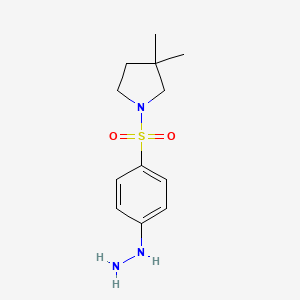
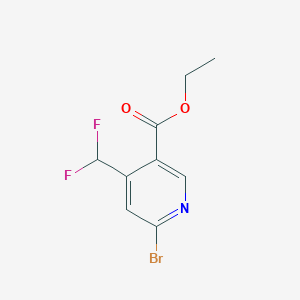
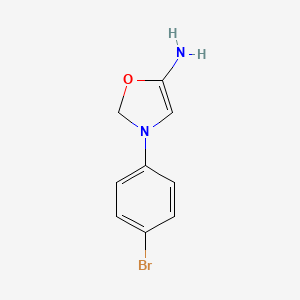
![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
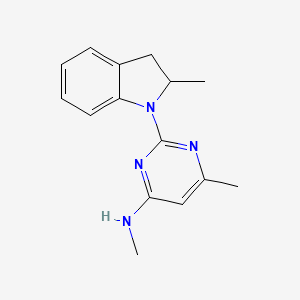
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)
